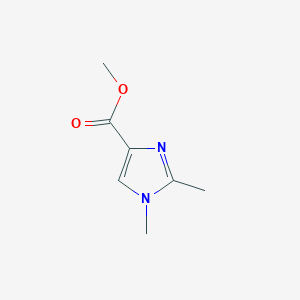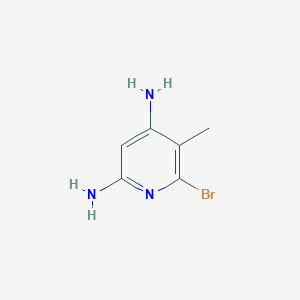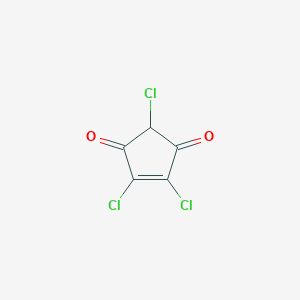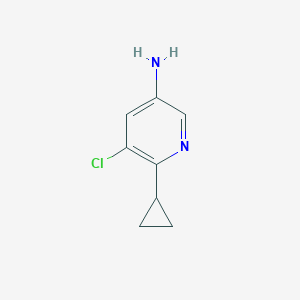
1-(3,4-Dichlorophenyl)-2,3-dihydro-1H-inden-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Dichlorophenyl)-2,3-dihydro-1H-inden-1-amine is a chemical compound that belongs to the class of organic compounds known as indenes. These compounds are characterized by a bicyclic structure consisting of a benzene ring fused to a cyclopentene ring. The presence of two chlorine atoms on the phenyl ring and an amine group on the indene ring makes this compound particularly interesting for various chemical and biological applications.
Preparation Methods
The synthesis of 1-(3,4-Dichlorophenyl)-2,3-dihydro-1H-inden-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dichlorobenzaldehyde and cyclopentadiene.
Cyclization: The initial step involves a Diels-Alder reaction between 3,4-dichlorobenzaldehyde and cyclopentadiene to form a bicyclic intermediate.
Reduction: The intermediate is then subjected to reduction using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.
Industrial production methods may involve continuous flow processes to ensure higher yields and purity. These methods often utilize catalysts and optimized reaction conditions to enhance efficiency .
Chemical Reactions Analysis
1-(3,4-Dichlorophenyl)-2,3-dihydro-1H-inden-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or hydrocarbons using reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions with reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) to form substituted derivatives
Major products formed from these reactions include various substituted indenes, alcohols, and ketones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3,4-Dichlorophenyl)-2,3-dihydro-1H-inden-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins
Mechanism of Action
The mechanism of action of 1-(3,4-Dichlorophenyl)-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors in biological systems, potentially inhibiting or activating their functions.
Comparison with Similar Compounds
1-(3,4-Dichlorophenyl)-2,3-dihydro-1H-inden-1-amine can be compared with other similar compounds, such as:
3-(3,4-Dichlorophenyl)-1,1-dimethylurea: Known for its herbicidal properties, this compound shares the dichlorophenyl group but differs in its overall structure and applications.
Triclocarban: An antibacterial agent with a similar dichlorophenyl group, but used primarily in personal care products.
The uniqueness of this compound lies in its indene structure, which imparts distinct chemical and biological properties compared to other dichlorophenyl-containing compounds.
Properties
Molecular Formula |
C15H13Cl2N |
|---|---|
Molecular Weight |
278.2 g/mol |
IUPAC Name |
1-(3,4-dichlorophenyl)-2,3-dihydroinden-1-amine |
InChI |
InChI=1S/C15H13Cl2N/c16-13-6-5-11(9-14(13)17)15(18)8-7-10-3-1-2-4-12(10)15/h1-6,9H,7-8,18H2 |
InChI Key |
GHEALSLMANYBRM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=CC=CC=C21)(C3=CC(=C(C=C3)Cl)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



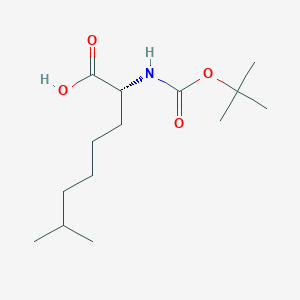
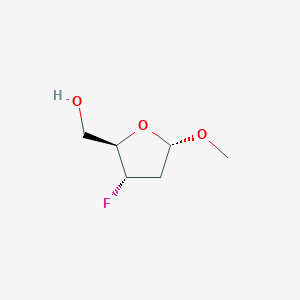
![3-Iodo-1H-pyrazolo[4,3-b]pyridine-6-carboxylic acid](/img/structure/B12955312.png)
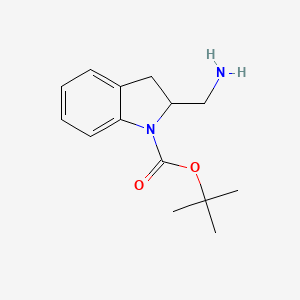
![Ethyl 6-iodobenzo[d]oxazole-2-carboxylate](/img/structure/B12955345.png)
![Ethyl 3-bromoimidazo[1,2-b]pyridazine-2-carboxylate](/img/structure/B12955348.png)
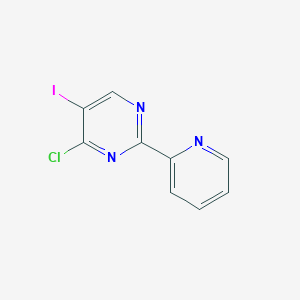
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,1-b]oxazole](/img/structure/B12955359.png)
